Fanetizole mesylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fanetizole involves the reaction of β-phenethylamine with ammonium thiocyanate to produce thiourea. This intermediate is then treated with phenacyl bromide to yield fanetizole .
Industrial Production Methods: While specific industrial production methods for fanetizole mesylate are not widely documented, the general approach involves the synthesis of fanetizole followed by its conversion to the mesylate salt form. This typically involves the reaction of fanetizole with methanesulfonic acid under controlled conditions to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Fanetizole mesylate undergoes various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives.
Scientific Research Applications
Fanetizole mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiazole chemistry.
Biology: Investigated for its effects on neutrophil function and its potential as an immunomodulatory agent.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
Fanetizole mesylate exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . It also inhibits the production of superoxide in neutrophils in response to chemotactic factors, thereby reducing oxidative stress and inflammation . The molecular targets include cyclooxygenase enzymes and pathways involved in neutrophil activation and superoxide production.
Comparison with Similar Compounds
Phenylbutazone: Another anti-inflammatory agent with cyclooxygenase inhibiting activity.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.
Indomethacin: A potent NSAID with similar mechanisms of action.
Uniqueness of Fanetizole Mesylate: this compound is unique due to its specific structure as a thiazole derivative and its dual role in immunoregulation and anti-inflammatory activity. Unlike some other NSAIDs, it has been shown to selectively inhibit superoxide production in neutrophils, which may contribute to its antiarthritic effects .
Properties
CAS No. |
79069-95-7 |
---|---|
Molecular Formula |
C18H20N2O3S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
methanesulfonic acid;4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2S.CH4O3S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15;1-5(2,3)4/h1-10,13H,11-12H2,(H,18,19);1H3,(H,2,3,4) |
InChI Key |
FHXKFCNUYSGNFV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 |
Appearance |
Solid powder |
79069-95-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fanetizole mesylate; UNII-D3OG7B0G4M; Fanetizole mesylate (USAN); Fanetizole mesylate [USAN]; C1MHW3X; CP 48810; CP-48,810; fanetizole. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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